molecular formula C25H24N6O2 B2379102 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide CAS No. 1211667-76-3

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide

Cat. No.: B2379102
CAS No.: 1211667-76-3
M. Wt: 440.507
InChI Key: ARHFIKLAORETIQ-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound that features a quinazolinone core, a pyridazine ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Pyridazine Ring: This step may involve the reaction of a suitable precursor with hydrazine derivatives.

    Attachment of the Pyrrolidine Moiety: This can be done via nucleophilic substitution reactions.

    Final Coupling: The final step often involves coupling the intermediate products to form the desired compound, possibly using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

    Purification: Employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group in the quinazolinone.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Enzyme Inhibition: Possible inhibitors of specific enzymes due to the quinazolinone core.

    Receptor Binding: Potential ligands for various biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide often involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures.

    Pyridazine Derivatives: Compounds featuring the pyridazine ring.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine moiety.

Uniqueness

The unique combination of the quinazolinone, pyridazine, and pyrrolidine structures in 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-24(13-16-31-17-26-22-6-2-1-5-20(22)25(31)33)27-19-9-7-18(8-10-19)21-11-12-23(29-28-21)30-14-3-4-15-30/h1-2,5-12,17H,3-4,13-16H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHFIKLAORETIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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